
2-(2,4,5-trichlorophenyl)-1H-indole
Vue d'ensemble
Description
2,4,5-Trichlorophenol (TCP) is an organochloride with the molecular formula C6H3Cl3O . It has been used as a fungicide and herbicide . It’s a clear to yellowish crystalline solid with a strong, phenolic odor .
Synthesis Analysis
2,4,5-Trichlorophenol can be used as a starting material to synthesize various compounds. For instance, it can be used to synthesize Hexachlorophene, a fungicide, by reacting with formaldehyde in the presence of concentrated H2SO4 . It can also be used to synthesize 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), a herbicide .
Molecular Structure Analysis
The molecular weight of 2,4,5-Trichlorophenol is 197.45 g/mol . The InChI key is LHJGJYXLEPZJPM-UHFFFAOYSA-N .
Chemical Reactions Analysis
2,4,5-Trichlorophenol is a precursor chemical used in the production of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) and hexachlorophene . The intermediate production of 2,4,5-Trichlorophenol (TCP) involves the formation of 2,3,7,8-Tetrachlorodibenzodioxin .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4,5-Trichlorophenol include a melting point of 67-69 °C and a boiling point of 248 °C/740 mmHg . It’s a white crystalline powder .
Applications De Recherche Scientifique
Detection of Water Vapor by Chemiluminescence
- Scientific Field: Analytical Chemistry .
- Summary of Application: The compound is used in a chemiluminescence reaction to detect water vapor . This method can be used to detect faulty points of water barrier films and observe the real-time failure of the barrier films during bending tests of flexible packing materials .
- Methods of Application: The reaction involves the popular “chemical light” (bis(2,4,5-trichlorophenyl-6-carbopentoxyphenyl)oxalate with H2O2). H2O2 is released from sodium percarbonate exposed to water molecules as in the oxygen bleach . The chemiluminescence from the mixed reagents was observed when exposed to water vapor .
- Results or Outcomes: The release of H2O2 by water vapor was confirmed by mass spectrometry in a vacuum .
Synthesis of Polypeptides of Regular Structure
- Scientific Field: Biochemistry .
- Summary of Application: 2,4,5-trichlorophenyl esters have been used in the synthesis of polypeptides of regular structure .
- Methods of Application: The 2,4,5-trichlorophenyl esters were used in the synthesis of polypeptides with sequences glycine-prolineglycine, glycine-hydroxyproline-hydroxyproline, and glycine-proline-hydroxyproline .
- Results or Outcomes: The use of 2,4,5-trichlorophenyl esters in the synthesis of polypeptides of regular structure has been demonstrated .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2,4,5-trichlorophenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3N/c15-10-7-12(17)11(16)6-9(10)14-5-8-3-1-2-4-13(8)18-14/h1-7,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTIMMVYQSHCBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC(=C(C=C3Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4,5-trichlorophenyl)-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



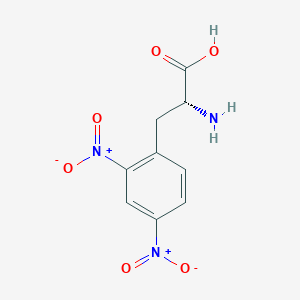

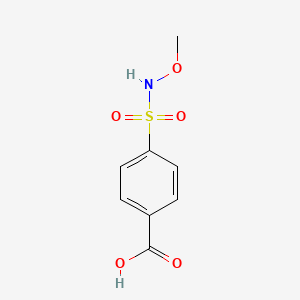
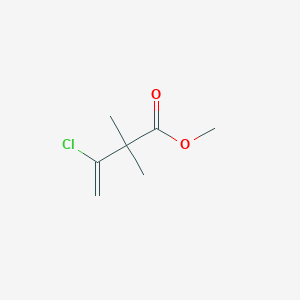
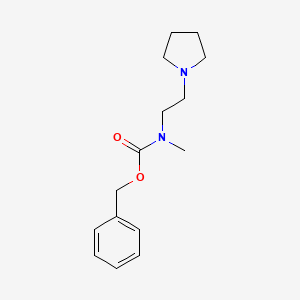
![Dimethyl 5-([3-(4-nitrophenyl)-3-oxopropanoyl]amino)isophthalate](/img/structure/B1416567.png)
![2-[(5,7-dimethyl-2-oxo-2H-chromen-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B1416568.png)
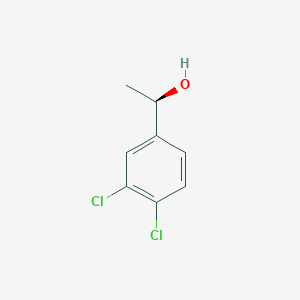


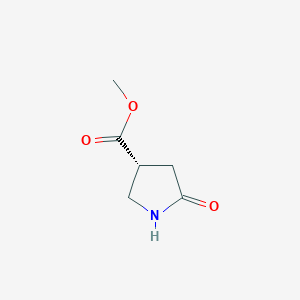
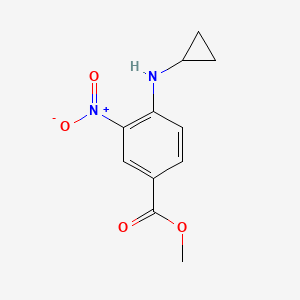
![4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B1416581.png)
